3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c1-10-11(14)4-3-5-12(10)20(16,17)15-8-13(18-2)6-7-19-9-13/h3-5,15H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWISAPWAWSQLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the incorporation of the thiolan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that compounds similar to 3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide exhibit significant antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. A study demonstrated that a related sulfonamide derivative had an IC50 value indicating potent antibacterial efficacy against these pathogens.
Antiviral Effects
There is emerging evidence suggesting that sulfonamide derivatives can also exhibit antiviral properties. For instance, a study on N-phenylbenzamide derivatives found that structurally related compounds could significantly inhibit Hepatitis B Virus (HBV) replication in vitro. This mechanism was associated with increased levels of A3G, indicating potential for similar antiviral activities in the target compound.
Anticancer Potential
The anticancer properties of sulfonamides have been widely studied. Investigations into compounds similar to this compound revealed their ability to induce apoptosis in cancer cell lines. One notable study reported that certain sulfonamide derivatives showed remarkable activity against multiple human tumor cell lines, including those from lung, colon, breast, and prostate cancers, at low micromolar concentrations .
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity. The presence of the sulfonamide group is critical for its antibacterial and anticancer activities. Modifications to the thiolane moiety have been shown to influence the compound's efficacy and selectivity against various biological targets.
Case Study 1: Antibacterial Efficacy
A study focused on a series of sulfonamide derivatives reported significant inhibition against Staphylococcus aureus. The tested compound exhibited an IC50 value of approximately 5 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Anticancer Activity
In vitro testing conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of various sulfonamide derivatives. Among them, a compound structurally related to this compound showed remarkable cytotoxicity against multiple cancer cell lines with GI50 values ranging from 1.9 to 3.0 µM .
Summary Table of Key Findings
| Application | Activity | IC50/Effective Concentration | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | Inhibition of Staphylococcus aureus | ~5 µg/mL | Bacterial pathogens |
| Antiviral | Inhibition of HBV replication | Not specified | Hepatitis B Virus |
| Anticancer | Cytotoxicity against cancer cells | 1.9 - 3.0 µM | Human tumor cell lines |
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural motifs include:
- Chloro-methylbenzene sulfonamide backbone : Common in antimicrobial and enzyme-inhibiting agents.
- 3-Methoxythiolan substituent : A rare moiety combining a sulfur heterocycle (thiolan) with a methoxy group, likely influencing lipophilicity and target binding.
Table 1: Structural Comparison with Analogs
Physicochemical Properties
- Steric effects : Bulky substituents (e.g., cyclopropyl-pyrazole in ) reduce conformational flexibility, which may enhance target selectivity but complicate synthesis.
Biological Activity
3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorinated benzene ring, a methoxythiolan moiety, and a sulfonamide functional group. The following sections will detail the biological activity of this compound, including its pharmacological effects, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be expressed as . Its structural components contribute to its biological activity, particularly in terms of interaction with biological targets.
Antimicrobial Activity
Sulfonamides, including the compound , are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is critical for bacterial growth and replication.
Research Findings:
- A study indicated that sulfonamide derivatives exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Anti-Cancer Potential
Recent investigations have highlighted the anti-cancer potential of sulfonamide derivatives. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation.
Case Study:
A study utilizing zebrafish as a model organism demonstrated that certain sulfonamides could interfere with tumor cell growth in vivo. The mechanism involved the modulation of cellular pathways associated with apoptosis and cell cycle regulation .
Toxicity Profile
The toxicity of sulfonamides is an essential consideration in their application. The acute toxicity levels (LD50) for related compounds have been reported to be greater than 2000 mg/kg in rodent models, indicating a relatively low risk for acute toxicity .
Metabolic Pathways:
Research into the metabolism of sulfonamides indicates that they are primarily metabolized in the liver through conjugation processes, leading to various metabolites that may also exhibit biological activity or toxicity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
